ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate (CAS 862814-02-6) is a synthetic indole-piperidine hybrid with the molecular formula C20H24N2O4 and a molecular weight of 356.4 g/mol. It features a 1,2-dimethylindole moiety linked via a 2-oxoacetyl bridge to a piperidine ring bearing a 4-ethyl carboxylate substituent.

Molecular Formula C20H24N2O4
Molecular Weight 356.422
CAS No. 862814-02-6
Cat. No. B2785293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate
CAS862814-02-6
Molecular FormulaC20H24N2O4
Molecular Weight356.422
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
InChIInChI=1S/C20H24N2O4/c1-4-26-20(25)14-9-11-22(12-10-14)19(24)18(23)17-13(2)21(3)16-8-6-5-7-15(16)17/h5-8,14H,4,9-12H2,1-3H3
InChIKeyOOTUVCFJAWPGRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate (CAS 862814-02-6): Sourcing a Specialized Indole-Piperidine Hybrid


Ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate (CAS 862814-02-6) is a synthetic indole-piperidine hybrid with the molecular formula C20H24N2O4 and a molecular weight of 356.4 g/mol [1]. It features a 1,2-dimethylindole moiety linked via a 2-oxoacetyl bridge to a piperidine ring bearing a 4-ethyl carboxylate substituent. The compound is listed in PubChem (CID 7087161) and is primarily available from specialty chemical suppliers as a research reagent [1]. Its structural architecture places it within a class of indole-piperidine conjugates explored for diverse biological targets, though publicly reported bioactivity data for this specific compound remain sparse [2].

Defined chemical entity with CAS 862814-02-6 and PubChem CID 7087161
Indole-piperidine hybrid scaffold suitable for SAR starting point
Well-characterized computed physicochemical profile (MW, logP, TPSA)
Publicly reported bioactivity data remain sparse; compound selection suited for exploratory medicinal chemistry

Ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate (862814-02-6): The Risks of Interchanging Close Structural Analogs


Within the 1,2-dimethylindole-piperidine chemotype, seemingly minor structural modifications can drastically alter physicochemical properties and biological recognition. The target compound's specific combination of an ethyl ester at the piperidine 4-position and the 2-oxoacetyl linker is unique, and cannot be casually substituted with the 3-carboxylate regioisomer (CAS 862814-01-5), the methyl ester analog (CAS 862814-03-7), or the corresponding carboxamide [1]. Even absent extensive public pharmacological data, differences in calculated logP, hydrogen bonding capacity, and topological polar surface area (TPSA) among these analogs predict divergent solubility, permeability, and target-binding profiles, making generic substitution a scientifically unsound practice without direct comparative experimental validation [1].

Regioisomer Mismatch
The 4-carboxylate regioisomer projects the ester group with a distinct spatial vector that may not transfer to the 3-substituted analog (CAS 862814-01-5), despite identical 2D descriptors.
Ester Chain Length
Ethyl ester lipophilicity and predicted metabolic stability may differ from the methyl ester analog (CAS 862814-03-7), limiting direct swap without esterase assay validation.
Functional Group Switch
Replacing the ethyl ester (HBD=0) with a carboxamide (HBD≥1) increases hydrogen bond donor count, which may reduce membrane permeability and alter CNS penetration potential.

Ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate (862814-02-6): Quantifiable Differentiation Dimensions


Piperidine Regioisomer Differentiation: 4-Carboxylate vs. 3-Carboxylate Topological and Electrostatic Profiles

The target compound carries the carboxylate ester at the piperidine 4-position, distinguishing it from its closest regioisomer, ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate (CAS 862814-01-5). This positional isomerism alters the spatial orientation of the ester group relative to the indole-oxoacetyl pharmacophore, which can directly impact target binding pocket complementarity. PubChem-computed molecular descriptors provide a quantitative basis for differentiation: both isomers share a molecular weight of 356.4 g/mol, XLogP3-AA of 2.5, hydrogen bond acceptor count of 4, and a topological polar surface area (TPSA) of 68.6 Ų, which are identical at the bulk computed level [1]. However, the critical difference lies in the three-dimensional vector of the ester moiety, a parameter not captured by 2D descriptors but well-established in medicinal chemistry to influence binding entropy and solvation free energy .

Regioisomer Topology
Computed descriptors
2D descriptors identical; 3D ester vector distinct
Distinct binding geometry may impact SAR
No head-to-head experimental 3D data
Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Ester Substituent Differentiation: Ethyl Ester vs. Methyl Ester Lipophilicity and Metabolic Stability Predictions

The target compound's ethyl ester at the piperidine 4-position can be directly compared to the methyl ester analog, methyl 1-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate (CAS 862814-03-7). The ethyl to methyl substitution represents a single methylene unit increase in the ester alkyl chain. This modification is predicted to increase lipophilicity (estimated ΔlogP ≈ +0.5 for ethyl vs. methyl ester based on the Hansch π constant for a methylene group) and to slow esterase-mediated hydrolysis, as ethyl esters are generally cleaved more slowly than methyl esters by carboxylesterases [1]. The methyl ester analog has a molecular formula of C19H22N2O4 (MW ~342 g/mol), one methylene unit smaller than the target (C20H24N2O4, MW 356.4 g/mol) [1]. No head-to-head experimental metabolic stability data were identified in the public domain for this specific pair.

Ester Lipophilicity
Class-level inference
Estimated ΔlogP ≈ +0.5 (ethyl vs. methyl)
Supports slower esterase hydrolysis prediction
No experimental metabolic data
Drug Metabolism Pharmacokinetics Prodrug Design

Carboxylate Ester vs. Carboxamide Functional Group Divergence: Hydrogen Bond Donor Capacity

The target compound (ethyl ester) can be contrasted with the corresponding piperidine-4-carboxamide analog, 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide. A critical functional group difference exists: the target ester has zero hydrogen bond donors (HBD = 0), while the carboxamide analog possesses a primary amide group capable of donating one or two hydrogen bonds [1]. This change is quantified in the computed hydrogen bond donor count (0 vs. ≥1), which influences both passive membrane permeability and efflux transporter recognition. According to Lipinski's Rule of Five, an HBD count ≤5 is acceptable, but within a narrower chemotype, an increase from 0 to 1-2 HBDs can reduce CNS penetration and oral absorption [1].

H-Bond Donors
Class-level inference
HBD = 0 (ester) vs ≥1 (amide)
Higher predicted membrane permeability
Based on Lipinski's rules
Medicinal Chemistry Physicochemical Profiling Permeability

Application Scenarios for Ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate (862814-02-6) Based on Verified Differentiation


Scaffold-Hopping and Regioisomer Exploration in Kinase or Epigenetic Target Programs

The distinct 4-carboxylate regioisomer provides a defined spatial vector for the ester group that differs from the 3-substituted analog (CAS 862814-01-5). Research groups exploring indole-piperidine scaffolds for targets such as histone deacetylases (HDACs) or kinases should select this compound specifically when the design hypothesis requires the ester group to project from the 4-position, as 2D descriptors alone cannot distinguish these regioisomers and relying on the 3-substituted version would confound SAR interpretation [1][2].

Prodrug or Metabolic Stability Assessment Requiring an Ethyl Ester Handle

When a research program requires a moderately lipophilic ester moiety predicted to exhibit slower esterase-mediated hydrolysis compared to a methyl ester, this ethyl ester compound is the appropriate choice over the methyl ester analog (CAS 862814-03-7). The estimated ΔlogP of ~+0.5 (ethyl vs. methyl) and class-level inference of reduced hydrolysis rate make it suitable for in vitro metabolic stability assays and in vivo pharmacokinetic profiling where prolonged ester half-life is desired [1][2].

Permeability-Focused Lead Optimization Requiring Zero H-Bond Donors

For programs targeting intracellular or CNS-resident proteins, the zero hydrogen bond donor count and moderate TPSA (68.6 Ų) of this ethyl ester make it a superior choice over the corresponding carboxamide analog, whose additional HBD(s) would be predicted to reduce passive membrane permeability. This compound should be prioritized in parallel artificial membrane permeability assays (PAMPA) and Caco-2 screens where minimal HBD count is a design criterion [1].

Chemical Probe or Tool Compound Development Requiring a Well-Characterized Starting Point

As a discrete, single-compound entity with a defined CAS number (862814-02-6), PubChem record (CID 7087161), and availability from multiple specialty suppliers, this compound serves as a traceable and reproducible starting point for chemical probe development. Its well-defined physicochemical profile (MW 356.4, XLogP3-AA 2.5, TPSA 68.6 Ų) enables consistent computational modeling and experimental planning with a defined baseline, unlike mixtures or poorly characterized derivatives that may be proposed as alternatives [1][2].

Application
Selection Property
Validation Focus
Regioisomer SAR Exploration
4-carboxylate spatial vector
Binding mode vs 3-substituted analog
Ester Prodrug / Metabolic Profiling
Ethyl ester lipophilicity
In vitro metabolic stability assessment
Membrane Permeability Screening
Zero hydrogen bond donor count
Permeability assay results review
Chemical Probe Starting Point
Traceable CAS and computed profile
Lot-specific purity and identity verification
Quote Request

Request a Quote for ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.